molecular formula C16H11ClFN7O B10942848 N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10942848
M. Wt: 371.75 g/mol
InChI Key: SPHIKSPUAVZLBU-UHFFFAOYSA-N
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Description

N~2~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The unique structure of this compound, which includes a pyrazole ring fused with a triazolopyrimidine core, contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps. One common approach includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Introduction of the triazolopyrimidine core: The pyrazole intermediate is then reacted with triazole derivatives under suitable conditions to form the triazolopyrimidine core.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the application of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its anti-tumor activities and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N2-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H11ClFN7O

Molecular Weight

371.75 g/mol

IUPAC Name

N-[4-chloro-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H11ClFN7O/c17-11-9-24(8-10-4-1-2-5-12(10)18)22-13(11)20-15(26)14-21-16-19-6-3-7-25(16)23-14/h1-7,9H,8H2,(H,20,22,26)

InChI Key

SPHIKSPUAVZLBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)NC(=O)C3=NN4C=CC=NC4=N3)Cl)F

Origin of Product

United States

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